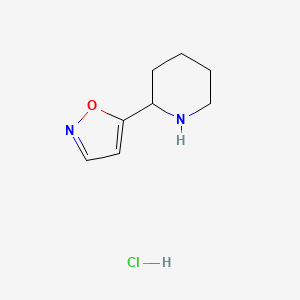

2-Isoxazol-5-ylpiperidine hydrochloride

Description

The Significance of Isoxazole (B147169) and Piperidine (B6355638) Heterocycles in Medicinal Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, with isoxazole and piperidine rings being particularly prominent. nih.gov Both are key components in a multitude of natural products and synthetic drugs, valued for their ability to impart favorable physicochemical and biological properties to a molecule.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in numerous therapeutic agents. nih.gov Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. The isoxazole nucleus is present in a wide array of approved drugs, demonstrating its broad therapeutic applicability. nih.gov

Table 1: Examples of Marketed Drugs Containing the Isoxazole Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Leflunomide | Antirheumatic |

| Acivicin | Antitumor agent |

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceuticals. Its conformational flexibility allows it to interact with a wide range of biological targets with high affinity and specificity. The basic nitrogen atom of the piperidine ring is often a key interaction point with biological macromolecules and can be readily modified to fine-tune a compound's pharmacological profile.

Table 2: Examples of Marketed Drugs Containing the Piperidine Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Methylphenidate | Stimulant (ADHD treatment) |

| Fentanyl | Opioid analgesic |

| Donepezil | Acetylcholinesterase inhibitor (Alzheimer's disease) |

The combination of these two rings into a single molecule, as seen in 2-Isoxazol-5-ylpiperidine, offers medicinal chemists a platform to explore new chemical space and develop compounds with potentially novel mechanisms of action.

Positioning of 2-Isoxazol-5-ylpiperidine Hydrochloride within Contemporary Drug Discovery Paradigms

In the landscape of modern drug discovery, there is a continuous search for novel molecular scaffolds that can address unmet medical needs. The 2-Isoxazol-5-ylpiperidine framework is positioned at the intersection of several key drug discovery paradigms, including the development of treatments for central nervous system (CNS) disorders and infectious diseases.

While specific research on this compound is not extensively detailed in publicly available literature, the known biological activities of related compounds provide a strong rationale for its investigation. For instance, various isoxazole derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov Similarly, piperidine-containing compounds are widely recognized for their utility in targeting CNS receptors and enzymes.

Research into compounds with similar structural motifs has shown promise in various therapeutic areas. For example, isoxazole-containing compounds have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets in pain and neurodegenerative diseases. mdpi.com The piperidine moiety is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors.

The synthesis of derivatives based on the 2-isoxazol-5-ylpiperidine scaffold allows for the exploration of structure-activity relationships (SAR). By systematically modifying the substitution pattern on both the isoxazole and piperidine rings, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds for specific biological targets. For instance, studies on related isoxazole derivatives have shown that the nature and position of substituents can significantly influence their biological activity. nih.gov

The development of synthetic routes to produce 2-isoxazol-5-ylpiperidine and its analogs is a critical aspect of its exploration in drug discovery. Efficient synthetic methodologies enable the creation of libraries of related compounds for high-throughput screening and lead optimization.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-piperidin-2-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMFFKIATYSHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Isoxazol 5 Ylpiperidine Hydrochloride and Analogues

Strategic Approaches for the Synthesis of 2-Isoxazol-5-ylpiperidine Hydrochloride

Retrosynthetic Analysis:

A logical retrosynthetic approach would involve disconnecting the C-C bond between the isoxazole (B147169) and piperidine (B6355638) rings. This suggests a strategy where a pre-functionalized piperidine derivative is coupled with a precursor to the isoxazole ring, or vice versa. One promising strategy involves the synthesis of a 2-alkynylpiperidine, which can then undergo a cycloaddition reaction to form the isoxazole ring.

Proposed Forward Synthesis:

A potential forward synthesis could begin with the formation of a protected 2-ethynylpiperidine (B1602017). This key intermediate can be synthesized from commercially available starting materials. The subsequent and final key step would be a 1,3-dipolar cycloaddition reaction. The isoxazole ring can be constructed by reacting the 2-ethynylpiperidine with a nitrile oxide, generated in situ from an appropriate aldoxime. The final deprotection and formation of the hydrochloride salt would yield the target compound. This approach allows for late-stage formation of the isoxazole ring, which is advantageous for introducing diversity.

Exploration of General Synthetic Routes for Isoxazole-Piperidine Hybrid Scaffolds

Cycloaddition Reactions in Isoxazole Ring Formation

The most prominent and versatile method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This reaction is highly efficient for forming 3,5-disubstituted isoxazoles. nih.gov

Nitrile oxides are reactive intermediates that are typically generated in situ to avoid their dimerization. researchgate.net Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroxamoyl halides: Treating hydroxamoyl chlorides with a base like triethylamine (B128534) is a classic method. mdpi.com

Oxidation of aldoximes: A variety of oxidizing agents can be used. Chloramine-T is a common choice for the catalytic dehydrogenation of aldoximes to generate nitrile oxides. researchgate.net

The reaction involves the concerted [3+2] cycloaddition of the nitrile oxide dipole with a dipolarophile (the alkyne). The regioselectivity of the addition is a key consideration, but with terminal alkynes, the reaction generally yields the 3,5-disubstituted isoxazole with high selectivity. nih.gov Microwave-assisted synthesis has been shown to reduce reaction times for this transformation significantly. rsc.org

Piperidine Ring Synthesis and Functionalization

The piperidine ring is a ubiquitous feature in pharmaceuticals and natural products, and numerous methods exist for its synthesis and functionalization. ajchem-a.com Key strategies include:

Hydrogenation of Pyridine (B92270) Precursors: The reduction of substituted pyridines is a common industrial and laboratory method for producing piperidines. chemrxiv.org This can be achieved using various catalysts under hydrogenation conditions. This method is particularly useful when the desired substitution pattern is more easily introduced on the aromatic pyridine ring. chemrxiv.org

Intramolecular Cyclization: Asymmetric synthesis of 2-substituted piperidines can be achieved through the cyclization of ω-chloro ketones catalyzed by transaminases, yielding products with high enantiomeric excess. acs.org Another approach involves the reductive cyclization of N-tert-butanesulfinyl ketimines, where the choice of reducing agent can control the diastereoselectivity to produce either epimer of a 2-substituted piperidine. google.com

Multi-component Reactions: Highly functionalized piperidines can be assembled in a single step using multi-component reactions, which offer a high degree of efficiency and complexity generation. ajchem-a.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final isoxazole-piperidine hybrid. Key parameters to consider include solvent, catalyst, temperature, and reaction time.

For the 1,3-dipolar cycloaddition step, solvent choice can be critical. While many organic solvents are effective, greener alternatives like water have been successfully employed. rsc.org The use of catalysts, such as copper(I) for reactions involving terminal acetylenes, can improve regioselectivity and reaction rates. nih.gov Temperature is also a key factor; while many cycloadditions proceed at room temperature, microwave irradiation can significantly accelerate the reaction. rsc.org

Flow chemistry offers a modern approach to optimize multi-step syntheses of substituted isoxazoles. researchgate.net By telescoping steps like oximation, chlorination, and cycloaddition into a continuous flow process, significant improvements in efficiency and yield can be achieved. researchgate.net This methodology allows for precise control over reaction parameters and can be adapted for different substrates by modifying the reagents and conditions for each step. researchgate.net

Below is a table summarizing various conditions for isoxazole synthesis:

| Reaction Type | Reagents | Catalyst/Conditions | Solvent | Yield | Ref |

| 1,3-Dipolar Cycloaddition | Aldoximes, Alkynes | Chloramine-T | Ethanol | 65-75% | researchgate.net |

| Cascade Reaction | Aldehydes, Ethyl Nitroacetate | DABCO, Ultrasonication | Water | Good | rsc.org |

| Flow Synthesis | Aldehyde, Hydroxylamine | Telescoped Oximation, Chlorination, Cycloaddition | Various | 65% (3 steps) | researchgate.net |

| Copper-Catalyzed | Terminal Alkynes, n-BuLi, Aldehydes, Hydroxylamine | Copper(I) | - | Good | nih.gov |

Chemical Transformations and Derivatization Strategies for Enhancing Molecular Diversity

Creating a library of analogues based on the 2-Isoxazol-5-ylpiperidine scaffold is essential for structure-activity relationship (SAR) studies. This is achieved by performing chemical transformations on the core structure or by using a variety of building blocks during the synthesis.

Modifications on the Isoxazole Nucleus

The isoxazole ring, while aromatic, can undergo various chemical transformations to enhance molecular diversity.

Substitution on the Ring: The isoxazole ring can be functionalized through electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. For instance, isoxazole/benzamide hybrids can be iodinated at the 4-position of the isoxazole ring using N-iodosuccinimide. mdpi.com This provides a handle for further modifications, such as cross-coupling reactions.

Ring Transformation: The isoxazole ring can serve as a synthetic precursor to other heterocyclic systems. A notable transformation is the rhodium carbenoid-induced ring expansion of isoxazoles, which can lead to the formation of highly substituted pyridines. nih.gov This reaction proceeds through an ylide intermediate, followed by rearrangement and oxidation. nih.gov

Modification of Substituents: If the isoxazole is synthesized from a functionalized alkyne or nitrile oxide, the functional groups on these precursors can be carried through the synthesis and modified at a later stage. This strategy allows for the introduction of a wide range of chemical diversity. For example, synthesizing isoxazole-linked glyco-conjugates demonstrates how complex functionality can be incorporated and maintained. rsc.org

Substituent Variations on the Piperidine Moiety

The secondary amine of the piperidine ring in 2-Isoxazol-5-ylpiperidine serves as a versatile handle for a variety of chemical modifications. These transformations allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of molecular properties. Common strategies include N-acylation, N-sulfonylation, N-alkylation via reductive amination, and the formation of urea (B33335) and thiourea (B124793) derivatives.

N-Acylation, N-Sulfonylation, and N-Alkylation:

Standard amide bond-forming reactions are readily employed to introduce a wide array of acyl groups to the piperidine nitrogen. nih.gov These reactions typically involve the coupling of 2-Isoxazol-5-ylpiperidine with carboxylic acids, acyl chlorides, or acid anhydrides, often facilitated by coupling agents such as EDC/HOBt or through the use of a base like triethylamine. researchgate.net Similarly, N-sulfonylation is achieved by reacting the parent compound with various sulfonyl chlorides in the presence of a suitable base, yielding sulfonamide derivatives. who.int

Reductive amination offers a powerful method for introducing diverse alkyl substituents. This two-step, one-pot process involves the initial formation of an iminium ion intermediate upon reaction of the piperidine with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to furnish the N-alkylated product. rsc.orgresearchgate.netrsc.org This method is particularly advantageous due to the wide commercial availability of aldehydes and ketones, allowing for the introduction of a vast range of functional groups.

Urea and Thiourea Derivatives:

The synthesis of urea and thiourea derivatives of piperidine-containing scaffolds has been well-documented. A common approach involves the reaction of the piperidine nitrogen with isocyanates or isothiocyanates. For instance, in the synthesis of derivatives of a similar scaffold, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, the free base of the piperidine moiety is reacted with various substituted isocyanates and isothiocyanates in a suitable solvent like tetrahydrofuran (B95107) (THF) to yield the corresponding urea and thiourea analogues. nih.gov This methodology is directly applicable to 2-Isoxazol-5-ylpiperidine for the generation of a library of N-substituted urea and thiourea compounds.

Table 1: Synthetic Methodologies for Piperidine Moiety Substitution

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Acylation | Carboxylic acid, EDC, HOBt, or Acyl chloride, Et3N | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | N-Alkylamine |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Linker Chemistry and Scaffold Coupling Techniques

Beyond simple substituent variations, the strategic attachment of linkers and the coupling of the 2-Isoxazol-5-ylpiperidine scaffold to other molecular entities are crucial for applications such as the development of PROteolysis TArgeting Chimeras (PROTACs) and bioconjugates. explorationpub.comexplorationpub.comnih.gov

Linker Attachment Strategies:

Bifunctional linkers, possessing two reactive functional groups, are commonly employed to connect the 2-Isoxazol-5-ylpiperidine scaffold to another molecule of interest. The piperidine nitrogen can be readily reacted with one end of a linker that has a compatible functional group, such as an activated ester, an isocyanate, or a sulfonyl chloride. The other end of the linker would then be available for subsequent coupling reactions. Polyethylene glycol (PEG) and alkyl chains are common components of linkers, offering control over solubility and spacing. explorationpub.com

Scaffold Coupling Techniques:

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and efficient method for scaffold coupling. jocpr.com To utilize this strategy, the 2-Isoxazol-5-ylpiperidine would first be functionalized with either an azide (B81097) or a terminal alkyne. This can be achieved by reacting the piperidine nitrogen with a linker containing the desired functional group. The resulting modified scaffold can then be "clicked" onto a complementary alkyne- or azide-functionalized molecule, forming a stable triazole linkage.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another powerful tool for scaffold coupling. jocpr.comresearchgate.netsemanticscholar.org This reaction allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen of the 2-isoxazol-5-ylpiperidine scaffold and an aryl or heteroaryl halide. This technique is particularly useful for constructing more complex molecular architectures where a direct linkage to an aromatic system is desired.

Table 2: Linker Chemistry and Scaffold Coupling Techniques

| Technique | Description | Key Reagents/Catalysts |

| Bifunctional Linkers | Attachment of linkers with two reactive ends for subsequent conjugation. | PEG-based linkers, Alkyl chain linkers with functional groups (e.g., NHS ester, isocyanate). |

| Click Chemistry (CuAAC) | Formation of a triazole linkage between an azide and an alkyne. | Copper(I) catalyst. |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a C-N bond between an amine and an aryl halide. | Palladium catalyst, Ligand, Base. |

Structure Activity Relationship Sar and Structure Based Design Principles for 2 Isoxazol 5 Ylpiperidine Hydrochloride Derivatives

Identification of Pharmacophoric Elements within the 2-Isoxazol-5-ylpiperidine Framework

The 2-isoxazol-5-ylpiperidine scaffold is characterized by several key pharmacophoric features that are essential for its interaction with biological targets. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 2-isoxazol-5-ylpiperidine framework, these elements can be broadly categorized as follows:

The Isoxazole (B147169) Ring: This five-membered aromatic heterocycle, with its nitrogen and oxygen atoms, serves multiple roles. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in the binding pocket of a receptor. The isoxazole ring itself is an electron-rich system that can participate in π-π stacking or other non-covalent interactions with aromatic residues of the target protein. The oxygen atom influences the electronic distribution within the ring and can also participate in hydrogen bonding.

The Piperidine (B6355638) Ring: This saturated heterocyclic amine is a common motif in many centrally active compounds. The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) group. This cationic center is a critical pharmacophoric element, often engaging in strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the target's binding site. The hydrophobic hydrocarbon backbone of the piperidine ring can also contribute to binding through van der Waals forces and hydrophobic interactions.

The Linkage between the Rings: The direct linkage of the C-5 position of the isoxazole ring to the C-2 position of the piperidine ring creates a specific spatial relationship between these two key pharmacophoric elements. This linkage dictates the relative orientation of the hydrogen bond accepting isoxazole and the cationic piperidine, which is a critical determinant of how the molecule fits into a binding pocket.

A generalized pharmacophore model for 2-isoxazol-5-ylpiperidine derivatives typically includes a hydrogen bond acceptor feature associated with the isoxazole ring, a positive ionizable feature centered on the piperidine nitrogen, and a defined spatial arrangement between them.

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of 2-isoxazol-5-ylpiperidine derivatives can be finely tuned by the introduction of various substituents at different positions on both the isoxazole and piperidine rings, as well as by modifying the linker between them.

The C-5 position of the isoxazole ring is directly attached to the piperidine ring, and while direct substitution at this carbon is less common, modifications to the isoxazole ring itself can be considered in this context. More frequently, substituents are introduced at other positions of the isoxazole ring (e.g., C-3 or C-4) to modulate its electronic properties and steric profile.

The introduction of hydrogen bond donor moieties is a key strategy in drug design to enhance binding affinity and selectivity. In the context of the 2-isoxazol-5-ylpiperidine framework, the strategic placement of groups capable of donating hydrogen bonds can lead to additional interactions with the target protein. For instance, the addition of a hydroxyl or an amino group to a substituent on the isoxazole ring can provide a new hydrogen bond donor feature. The strength of this interaction will depend on the acidity of the donor and its spatial orientation relative to a suitable acceptor on the receptor.

| Modification | Rationale | Potential Impact on Activity |

| Introduction of small alkyl groups on the isoxazole ring | Probing steric tolerance in the binding pocket | May increase or decrease affinity depending on the size of the pocket |

| Addition of electron-withdrawing groups to the isoxazole ring | Modulating the hydrogen bond accepting strength of the isoxazole nitrogen | Can enhance or weaken the hydrogen bond interaction |

| Incorporation of a hydroxyl or amino group on a substituent | Introducing a hydrogen bond donor moiety | Potentially forms a new, affinity-enhancing interaction with the target |

The piperidine ring offers multiple positions for substitution, with the nitrogen atom (N-1) and the carbon atoms of the ring being amenable to modification.

Substituents on the carbon atoms of the piperidine ring can influence the molecule's conformation and its interaction with hydrophobic subpockets of the binding site. Small alkyl groups, for example, can enhance binding by increasing hydrophobic interactions. The stereochemistry of these substituents is often critical, as the precise 3D arrangement of the molecule is paramount for optimal receptor fit.

N-substitution on the piperidine ring is a particularly important area of SAR studies. The nature of the substituent on the nitrogen atom can dramatically alter the compound's properties, including its basicity, lipophilicity, and ability to interact with the target. For instance, replacing the N-H with an N-alkyl group can increase lipophilicity, which may affect cell permeability and pharmacokinetic properties. The size and nature of the N-substituent can also influence how the cationic head of the molecule is presented to the receptor.

| Position of Substitution | Type of Substituent | Observed Effect on Receptor Affinity |

| Piperidine N-1 | Small alkyl groups (e.g., methyl, ethyl) | Generally well-tolerated, can modulate lipophilicity |

| Piperidine N-1 | Bulky alkyl or aryl groups | Often leads to a decrease in affinity due to steric hindrance |

| Piperidine C-3, C-4, C-5 | Small alkyl or polar groups | Can enhance affinity through additional hydrophobic or polar interactions |

| Piperidine C-3, C-4, C-5 | Stereochemistry (R vs. S) | Can have a profound impact on affinity, with one enantiomer often being significantly more active |

While the core structure is 2-isoxazol-5-ylpiperidine, variations can be introduced by inserting a linker between the isoxazole and piperidine rings. The length, rigidity, and chemical nature of this linker are critical for maintaining the optimal spatial relationship between the two key pharmacophoric elements.

A flexible alkyl chain as a linker might allow the molecule to adopt a wider range of conformations, which could be beneficial if the exact binding mode is unknown. However, a more rigid linker, such as one containing a double bond or a small ring, can lock the molecule into a more defined conformation. If this pre-organized conformation matches the bioactive conformation, a significant increase in affinity can be achieved due to a lower entropic penalty upon binding. The linker can also introduce additional points of interaction, such as hydrogen bond donors or acceptors.

Insights from Co-Crystal Structures and Their Application in Rational Drug Design

The ultimate tool for understanding ligand-target interactions at the molecular level is the determination of a co-crystal structure of the ligand bound to its target protein, typically through X-ray crystallography. Such a structure provides a detailed, three-dimensional map of all the interactions between the ligand and the amino acid residues of the binding pocket.

While specific co-crystal structures for 2-isoxazol-5-ylpiperidine hydrochloride derivatives are not widely available in the public domain, the principles of structure-based drug design can be applied based on homology models of the target receptor or co-crystal structures of related ligands.

Insights from a hypothetical co-crystal structure would reveal:

The precise binding mode: The exact orientation of the 2-isoxazol-5-ylpiperidine core within the binding site.

Key interactions: Identification of the specific amino acid residues that form hydrogen bonds, ionic interactions, and hydrophobic contacts with the ligand. For example, it would confirm which residue interacts with the isoxazole nitrogen and which forms a salt bridge with the protonated piperidine nitrogen.

The role of water molecules: Water molecules in the binding site can mediate interactions between the ligand and the protein.

Opportunities for optimization: The structure would highlight unoccupied pockets or regions where the ligand could be modified to make additional favorable interactions, thus guiding the rational design of new, more potent derivatives.

In the absence of a co-crystal structure, computational methods such as molecular docking and molecular dynamics simulations can be used to generate plausible binding hypotheses. These models, while not as definitive as an experimental structure, can still provide valuable insights to guide the design and synthesis of new analogs with improved biological activity. The iterative process of designing, synthesizing, and testing new compounds based on these structural insights is the cornerstone of modern rational drug design.

Molecular Mechanisms of Action and Receptor Binding Profiling of 2 Isoxazol 5 Ylpiperidine Hydrochloride Analogues

Elucidation of Molecular Targets and Pathways

Research into analogues bearing the isoxazole (B147169) and piperidine (B6355638) moieties has revealed interactions with a variety of receptors and enzymes central to numerous disease processes. The following subsections detail the specific molecular targets and pathways modulated by these compounds.

The nuclear receptor RORγt has emerged as a key therapeutic target for autoimmune diseases due to its critical role in the differentiation of pro-inflammatory Th17 cells and the subsequent production of interleukin-17 (IL-17). nih.govdrugdiscoverytrends.com Inhibition of RORγt is a promising strategy to mitigate the effects of Th17-mediated autoimmune conditions. nih.govacs.org Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists, which bind to a site distinct from the natural ligand-binding pocket, offering a potential advantage over traditional orthosteric modulators. acs.orgresearchgate.net

Structure-activity relationship (SAR) studies on these isoxazole-based compounds have led to the optimization of an initial lead, resulting in analogues with a roughly 10-fold increase in potency, achieving low nanomolar efficacy. researchgate.net These optimized compounds demonstrate significant cellular activity and possess favorable pharmacokinetic profiles. A crucial aspect of their improved profile is enhanced selectivity for RORγt over other nuclear receptors, such as the peroxisome proliferator-activated receptor γ (PPARγ), a cross-reactivity issue that was observed with earlier-generation modulators. acs.org This work establishes the isoxazole scaffold as a viable platform for developing effective and selective allosteric inhibitors of RORγt. researchgate.net

The isoxazole-piperidine scaffold has been investigated for its potential to modulate dopaminergic and serotonergic systems, which are key targets in the treatment of neuropsychiatric disorders like schizophrenia. nih.gov A library of piperazinylalkylisoxazole derivatives, structurally related to the piperidine analogues, was synthesized and screened for binding affinities at dopamine (B1211576) D2, D3, and D4 receptors. nih.gov

The research identified several ligands with high affinity and, notably, selectivity for the D3 and D4 receptors over the D2 receptor. nih.gov This is significant because a multi-target receptor profile, particularly involving D2, 5-HT1A, and 5-HT2A receptors, is considered beneficial for treating schizophrenia. nih.gov For instance, specific compounds from the piperazinylbutylisoxazole series demonstrated nanomolar binding affinity for the D3 receptor with significant selectivity over the D2 receptor, as detailed in the table below. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected Piperazinylalkylisoxazole Analogues

| Compound | Receptor | Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| 6s | D3 | 2.6 | 46-fold |

| 6t | D3 | 3.9 | 50-fold |

Data sourced from a study on piperazinylalkylisoxazole derivatives. nih.gov

This ability to fine-tune receptor subtype selectivity highlights the potential of isoxazole-based structures to yield compounds with more precise pharmacological actions and potentially fewer side effects compared to less selective agents.

The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is a critical signaling molecule that regulates the function of immune cells, particularly B-cells. rhhz.net Its overactivity is implicated in inflammatory diseases and certain cancers, making it an attractive therapeutic target. rhhz.netmdpi.com A series of novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives has been synthesized and evaluated for their ability to inhibit PI3Kδ. rhhz.net

Several of these compounds displayed potent anti-proliferative activity against a breast cancer cell line. rhhz.net Subsequent biochemical assays confirmed that this cellular activity was likely due to the direct inhibition of the PI3Kδ enzyme. rhhz.net Two lead compounds from this series, designated as 20 and 21 , were identified as potent PI3Kδ inhibitors with IC50 values in the sub-micromolar range. rhhz.net These findings indicate that the 3-(piperidin-4-yl)isoxazolo scaffold is a promising foundation for the development of novel antitumor agents that act via PI3Kδ inhibition. rhhz.net

Table 2: PI3Kδ Inhibitory Activity of 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Analogues

| Compound | PI3Kδ IC50 (µM) |

|---|---|

| 20 | 0.286 |

| 21 | 0.452 |

| CAL-101 (Idelalisib) | 0.036 |

Data from a biochemical assay evaluating PI3Kδ inhibition. rhhz.net

The rise of drug-resistant tuberculosis has spurred the search for new molecular targets. Mycolic acids are essential lipid components of the Mycobacterium tuberculosis cell envelope, and their biosynthesis is a validated target for drug development. The enzyme FadD32, a fatty acyl-AMP ligase, plays a crucial role in this pathway by linking the fatty acid synthase (FAS) and polyketide synthase (PKS) systems. The discovery that isoxazole-containing molecules can target FadD enzymes represents a significant advancement in the development of new antitubercular agents.

Screening of compound libraries against M. tuberculosis FadD32 identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1), as a promising inhibitor. This discovery has provided a structural foundation for the structure-based design of more potent drugs against this essential enzyme.

Isoxazole derivatives are well-established as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. The marketed selective COX-2 inhibitor valdecoxib features an isoxazole core. nih.gov Research has continued to explore new isoxazole analogues to develop anti-inflammatory agents with improved efficacy and safety profiles. nih.gov

A study involving a diverse array of novel isoxazole derivatives confirmed their anti-inflammatory effects through in vitro COX-1 and COX-2 enzyme inhibitory assays. nih.gov Several of the tested compounds were identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov This selectivity is a key goal in the design of modern non-steroidal anti-inflammatory drugs (NSAIDs), as it is believed to reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov In silico molecular docking and dynamic simulations have further supported these findings by modeling the interaction of the isoxazole inhibitors within the active site of the COX-2 enzyme, rationalizing their binding orientation and selectivity. nih.gov

The Wnt/β-catenin signaling pathway is a highly conserved pathway that regulates crucial cellular processes, including proliferation, differentiation, and migration. chemdiv.comnih.gov Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, as well as other diseases. nih.govnih.gov Consequently, inhibiting this pathway is a major focus of drug discovery efforts. chemdiv.com

The isoxazole scaffold has been incorporated into molecules designed to inhibit Wnt/β-catenin signaling. A patent has described the synthesis of isoxazole derivatives intended to inhibit the CREB binding protein (CBP)/β-catenin interaction, which is a critical step in the transcriptional activation mediated by this pathway. google.com Furthermore, piperine, an alkaloid which contains a piperidine ring, has been shown to suppress the Wnt/β-catenin pathway and exert anti-cancer effects on colorectal cancer cells. nih.govnih.gov It was found to inhibit the pathway even when activated by mutated forms of β-catenin and to suppress the nuclear localization of β-catenin in cancer cell lines. nih.gov These findings suggest that molecules combining the isoxazole and piperidine moieties could be effective modulators of this key oncogenic pathway.

Sphingosine Kinase 1 (SPHK1) Binding

Sphingosine Kinase 1 (SPHK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to the signaling molecule sphingosine-1-phosphate (S1P) researchgate.netmdpi.com. This balance between pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate mdpi.com. Elevated SPHK1 expression is linked to various diseases, including cancer and inflammatory conditions, making it a significant therapeutic target researchgate.netmdpi.comnih.govsemanticscholar.org.

Analogues of 2-Isoxazol-5-ylpiperidine hydrochloride are among the classes of compounds investigated as SPHK1 inhibitors. Structure-activity relationship (SAR) studies have revealed key molecular features that govern binding affinity and selectivity. For instance, piperidine-containing analogues have been developed as selective SPHK1 inhibitors. Compound 82, a piperidine analogue, was identified as a selective SPHK1 inhibitor by optimizing the structure of a dual SPHK1/SPHK2 inhibitor semanticscholar.org. This compound demonstrated competitive inhibition with IC50 values of 0.02 µM and 0.10 µM for SPHK1 and SPHK2, respectively semanticscholar.org.

Similarly, modifications to other inhibitor scaffolds have highlighted the importance of specific structural motifs. In a series of sphingoguanidine-based inhibitors, the addition of a methylene spacer between an oxadiazole ring (structurally related to isoxazole) and a heterocyclic pyrrolidine ring was found to confer significant SPHK1 selectivity researchgate.net. For example, the inhibitor SLP7111228, which incorporates this feature, is a potent and selective SPHK1 inhibitor with a Ki value of 48 nM semanticscholar.orgresearchgate.net. These findings underscore that the piperidine ring and its connection to other heterocyclic systems are crucial for effective binding to the SPHK1 active site.

| Compound | Scaffold Type | Target(s) | Inhibitory Activity | Selectivity |

|---|---|---|---|---|

| Compound 82 | Piperidine Analogue | SPHK1/SPHK2 | IC50 = 0.02 µM (SPHK1), 0.10 µM (SPHK2) | 5-fold for SPHK1 |

| SLR080811 | Sphingoguanidine-based | SPHK1/SPHK2 | Ki = 13.3 µM (SphK1), 1.3 µM (SphK2) | ~10-fold for SPHK2 |

| SLP7111228 | Guanidine-based (modified) | SPHK1 | Ki = 48 nM | Selective for SPHK1 |

| PF-543 | Piperidine Analogue | SPHK1 | Potent SPHK1 Inhibition | Selective for SPHK1 |

Computational Approaches to Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. This method is instrumental in understanding the binding modes of inhibitors within the active site of enzymes like SPHK1. For SPHK1, structural information has revealed that the substrate-binding site occupies a distinct J-shaped channel semanticscholar.org.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. A key aspect of this analysis is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dergipark.org.tr. The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron dergipark.org.tr.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO researchgate.netnih.gov. Conversely, a small energy gap indicates high chemical reactivity and lower stability nih.gov. For drug candidates like this compound analogues, calculating the HOMO-LUMO gap helps predict their intrinsic stability and reactivity, which are important factors for their pharmacokinetic and pharmacodynamic profiles. These calculations provide a theoretical foundation for understanding the electronic contributions to ligand-receptor interactions.

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability |

The stability of a ligand-receptor complex is governed by a network of non-covalent intermolecular interactions. For SPHK1 inhibitors, hydrogen bonds and π-π stacking are particularly significant.

Hydrogen Bonding: As revealed by co-crystal structures and molecular docking, hydrogen bonds are fundamental to the binding of piperidine-based inhibitors to SPHK1 semanticscholar.org. The aminoalcohol moiety present in many potent inhibitors, such as PF-543 and Compound 82, forms critical hydrogen bonds with the side chains of two key aspartate residues (Asp178) in the active site. The nitrogen atom on the piperidine ring can also act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket semanticscholar.org.

π-π Stacking: Many SPHK1 inhibitors incorporate aromatic or heteroaromatic rings, such as the isoxazole ring. These planar systems can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the enzyme's active site mdpi.com. These interactions, which arise from the attraction between electron-rich and electron-poor regions of aromatic rings, contribute significantly to binding affinity and can influence the orientation of the inhibitor within the binding pocket nih.govrsc.org. The presence of both hydrogen bonding and π-π interactions creates a robust network that stabilizes the inhibitor-enzyme complex.

Characterization of Allosteric and Orthosteric Binding Mechanisms

Pharmacological agents can modulate receptor or enzyme activity through two primary mechanisms: orthosteric and allosteric binding.

Orthosteric Binding: Orthosteric ligands bind to the primary, active site of a protein, which is the same site used by the endogenous substrate or ligand nih.gov. These molecules typically act as competitive inhibitors, directly blocking the substrate from binding and preventing the catalytic reaction nih.gov.

Allosteric Binding: Allosteric modulators bind to a topographically distinct site on the protein surface, away from the active site nih.govfrontiersin.org. This binding induces a conformational change in the protein that indirectly alters the activity of the active site. Allosteric modulators can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the protein's function frontiersin.org.

For analogues of this compound targeting SPHK1, the available evidence strongly points to an orthosteric binding mechanism . Molecular docking and X-ray crystallography data for structurally related SPHK1 inhibitors, such as Compound 82 and PF-543, show them occupying the J-shaped channel that constitutes the sphingosine-binding site semanticscholar.org. Furthermore, their mechanism involves forming direct hydrogen bonds with key catalytic residues (Asp178) within this active site, which is characteristic of competitive, orthosteric inhibition semanticscholar.org. This direct competition with the natural substrate, sphingosine, for binding to the active site defines their role as orthosteric inhibitors.

The Role of 2 Isoxazol 5 Ylpiperidine Hydrochloride As a Molecular Scaffold in Drug Discovery

Application as a Versatile Building Block for Novel Therapeutic Agents

The 2-isoxazol-5-ylpiperidine hydrochloride scaffold is a privileged structure in medicinal chemistry due to the advantageous physicochemical properties conferred by its two heterocyclic rings. The isoxazole (B147169) ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a bioisostere for various functional groups and can engage in multiple types of non-covalent interactions with biological targets. nih.gov The piperidine (B6355638) ring, a saturated six-membered heterocycle, provides a three-dimensional structural element that can be crucial for optimizing ligand-receptor interactions. nih.gov The combination of these two rings in a single molecule creates a versatile platform for the synthesis of a wide array of derivatives.

The isoxazole moiety can be readily synthesized through various methods, including the cycloaddition of nitrile oxides with alkynes. nih.gov This allows for the introduction of diverse substituents at different positions of the isoxazole ring, enabling the fine-tuning of electronic and steric properties. The piperidine ring, on the other hand, offers a nitrogen atom that can be easily functionalized, for instance, through N-alkylation or N-acylation, to introduce different side chains that can modulate the compound's pharmacological profile and pharmacokinetic properties. The hydrochloride salt form of 2-isoxazol-5-ylpiperidine enhances its solubility in aqueous media, a desirable characteristic for a building block in many synthetic transformations and for biological screening.

The utility of the isoxazole-piperidine scaffold as a building block is exemplified by the synthesis of various derivatives targeting different biological systems. For instance, the isoxazole ring can act as a surrogate for a carboxylic acid or an amide group, a common strategy in drug design to improve metabolic stability and cell permeability. nih.gov The piperidine moiety is a common feature in many centrally active drugs, and its incorporation can facilitate brain penetration. The conformational flexibility of the piperidine ring also allows for the optimization of the spatial arrangement of substituents to achieve optimal binding to a target protein.

Design and Synthesis of Multi-Targeted Therapies Incorporating the Isoxazole-Piperidine Core

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. nih.gov Consequently, there is a growing interest in the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. nih.gov The isoxazole-piperidine scaffold is well-suited for the design of such multi-targeted agents due to its ability to present distinct pharmacophoric features that can be recognized by different receptors or enzymes.

The design of MTDLs often involves the hybridization of two or more pharmacophores known to interact with the desired targets. The 2-isoxazol-5-ylpiperidine core can serve as a central linker to which different pharmacophoric moieties are attached. For example, a series of benzoisoxazoleylpiperidine derivatives were synthesized as multi-target potential antipsychotics with affinities for dopamine (B1211576), serotonin, and histamine (B1213489) receptors. nih.gov This approach highlights the potential of the isoxazole-piperidine core in the development of drugs for complex central nervous system disorders.

The synthesis of such multi-targeted agents often involves a modular approach, where the isoxazole and piperidine rings are functionalized independently before being coupled together. This allows for the rapid generation of a library of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies. The versatility of the isoxazole-piperidine scaffold enables chemists to systematically explore the chemical space around the core structure to identify compounds with the desired multi-target profile.

Contribution to the Development of New Chemical Entities with Diverse Biological Activities

The inherent structural features of the isoxazole and piperidine rings have led to the discovery of new chemical entities (NCEs) with a broad spectrum of biological activities. nih.govnih.gov The isoxazole ring is present in a number of approved drugs and clinical candidates with activities ranging from anti-inflammatory to anticancer and antimicrobial. nih.gov Similarly, the piperidine ring is a key component of numerous pharmaceuticals, particularly those targeting the central nervous system. nih.gov

The combination of these two pharmacologically relevant heterocycles in the 2-isoxazol-5-ylpiperidine scaffold has inspired the development of novel compounds with diverse biological profiles. Research into derivatives of this scaffold has yielded compounds with potential applications in various therapeutic areas. The following table summarizes the biological activities of some reported isoxazole and piperidine derivatives, illustrating the potential of the combined scaffold.

| Compound Class | Biological Activity | Therapeutic Area |

| Benzoisoxazoleylpiperidine derivatives | Dopamine, Serotonin, and Histamine Receptor Antagonism | Antipsychotic |

| (3-Methyl-5-isoxazolyl)methylene-azacyclic compounds | Nicotinic Cholinergic Receptor Affinity | Neurodegenerative Diseases |

| Isoxazoline derivatives | Antimicrobial, Antioxidant | Infectious Diseases |

| 2-Amino-4-(1-piperidine) pyridine (B92270) derivatives | Anaplastic Lymphoma Kinase (ALK) Inhibition | Cancer |

This table presents data on derivatives of the isoxazole and piperidine scaffolds to illustrate the potential biological activities of compounds derived from the 2-isoxazol-5-ylpiperidine core.

The development of these and other new chemical entities underscores the value of the this compound scaffold in drug discovery. Its versatility as a building block, its suitability for the design of multi-targeted therapies, and its contribution to the generation of compounds with diverse biological activities make it a valuable asset in the ongoing search for new and effective medicines.

Future Directions and Emerging Research Avenues for 2 Isoxazol 5 Ylpiperidine Hydrochloride in Academic Research

Advanced Optimization Strategies for Enhanced Potency, Selectivity, and Bioavailability

Future research endeavors will likely concentrate on refining the molecular architecture of 2-Isoxazol-5-ylpiperidine hydrochloride to augment its therapeutic efficacy. Key areas of focus will include the optimization of its potency, selectivity for biological targets, and its bioavailability.

Structure-activity relationship (SAR) studies will be instrumental in guiding the chemical modifications of the lead compound. mdpi.com By systematically altering the substituents on both the isoxazole (B147169) and piperidine (B6355638) rings, researchers can elucidate the structural requirements for optimal interaction with its biological targets. mdpi.com This could involve the introduction of various functional groups to enhance binding affinity and, consequently, potency. nih.gov

Improving selectivity is another critical aspect of drug development. For instance, if the primary target is a specific enzyme or receptor, modifications can be made to the compound to reduce its affinity for off-target molecules, thereby minimizing potential side effects. nih.gov

Enhancing bioavailability, the extent to which the compound reaches systemic circulation, is also a key consideration. Strategies to improve this pharmacokinetic parameter may include the modification of the compound to increase its solubility and permeability. researchgate.net Additionally, formulation approaches, such as the use of bioavailability enhancers, could be explored. researchgate.netitmedicalteam.pl For example, piperine, a well-known bioavailability enhancer, is itself a piperidine derivative, suggesting that the piperidine moiety in this compound could be leveraged to improve its own absorption and that of co-administered drugs. researchgate.netnih.gov

Table 1: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Piperine |

Exploration of Novel and Undiscovered Biological Targets

The isoxazole and piperidine nuclei are present in a wide array of biologically active compounds, suggesting that this compound may interact with a variety of biological targets. researchgate.netbohrium.comnih.gov Future research should aim to identify novel and as-yet-undiscovered targets for this compound, which could unveil new therapeutic applications.

Given that isoxazole derivatives have demonstrated anticancer, anti-inflammatory, and neuroprotective properties, high-throughput screening of this compound against panels of cancer cell lines, inflammatory mediators, and neurological targets could reveal new avenues for investigation. mdpi.comnih.govresearchgate.net For example, certain isoxazole-containing compounds have been found to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain. nih.gov Investigating the effect of this compound on such enzymes could be a fruitful area of research.

Furthermore, piperidine alkaloids are known to interact with various receptors in the central nervous system. mdpi.combath.ac.uk This suggests that this compound could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov Research in this area could focus on its interaction with targets like monoamine oxidase (MAO) or various neurotransmitter receptors. nih.gov

Investigation of Synergistic Effects in Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. exlibrisgroup.com Investigating the synergistic effects of this compound in combination with other therapeutic agents could lead to more effective treatment strategies.

For instance, in cancer treatment, combining this compound with existing chemotherapeutic agents could enhance their efficacy or overcome drug resistance. espublisher.comespublisher.com The isoxazole moiety, present in some anticancer agents, has been shown to induce apoptosis and inhibit cell proliferation. researchgate.netnih.gov If this compound exhibits similar properties, it could work in concert with other drugs to achieve a more potent antitumor effect.

Moreover, as mentioned earlier, the piperidine component could act as a bioavailability enhancer for co-administered drugs, allowing for lower doses and potentially reducing toxicity. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and development. nih.govnih.gov These powerful computational tools can be leveraged to accelerate the optimization and development of this compound.

Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures based on the this compound scaffold with optimized properties for a specific biological target. youtube.com This approach can significantly shorten the timeline for lead optimization. sciencelink.netcmu.edu

Expansion into New Therapeutic Areas and Disease Indications

The diverse biological activities associated with isoxazole and piperidine derivatives suggest that the therapeutic potential of this compound may extend beyond its initially identified applications. bohrium.comnih.govnih.gov A systematic exploration of this compound in various disease models could uncover new and unexpected therapeutic uses.

Based on the known properties of related compounds, potential new therapeutic areas for investigation include:

Neurodegenerative Diseases: As previously discussed, the potential for CNS activity warrants investigation into its efficacy in models of Alzheimer's disease, Parkinson's disease, and other neurological disorders. mdpi.comnih.gov

Inflammatory Disorders: The anti-inflammatory properties of many isoxazole derivatives suggest that this compound could be a candidate for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain skin diseases. mdpi.comnih.gov

Infectious Diseases: Some isoxazole-containing compounds have shown antimicrobial and antiviral activity. researchgate.netnih.gov Screening this compound against a panel of pathogenic bacteria, fungi, and viruses could identify new anti-infective applications.

Table 2: Potential Future Research Directions for this compound

| Research Area | Focus |

|---|---|

| Optimization Strategies | Structure-Activity Relationship (SAR) studies to improve potency and selectivity. Formulation development to enhance bioavailability. |

| Novel Biological Targets | High-throughput screening against cancer cell lines, inflammatory mediators, and neurological targets. Investigation of effects on enzymes like COX and MAO. |

| Combination Therapies | Synergistic studies with existing anticancer drugs. Use as a bioavailability enhancer for co-administered therapies. |

| AI and Machine Learning | Predictive modeling of ADMET properties. Virtual screening of analog libraries. De novo design of novel derivatives. |

| New Therapeutic Areas | Efficacy studies in models of neurodegenerative diseases, inflammatory disorders, and infectious diseases. |

Q & A

Q. How can researchers design experiments to resolve conflicting mechanistic hypotheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.